molecular formula C13H24O3 B14320715 10-Undecenoic acid, 2-hydroxyethyl ester CAS No. 107728-77-8

10-Undecenoic acid, 2-hydroxyethyl ester

Cat. No.: B14320715
CAS No.: 107728-77-8
M. Wt: 228.33 g/mol
InChI Key: JMGKCDPBDHOOPT-UHFFFAOYSA-N
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Description

10-Undecenoic acid, 2-hydroxyethyl ester is an organic compound derived from 10-undecenoic acid. It is an ester formed by the reaction of 10-undecenoic acid with 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-undecenoic acid, 2-hydroxyethyl ester typically involves the esterification of 10-undecenoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and 2-hydroxyethanol in the presence of an acid or base.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and aldehydes.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

    Hydrolysis: 10-Undecenoic acid and 2-hydroxyethanol.

    Oxidation: Carboxylic acids and aldehydes.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

10-Undecenoic acid, 2-hydroxyethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

    Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential as an antifungal agent and its use in drug delivery systems.

    Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-undecenoic acid, 2-hydroxyethyl ester varies depending on its application. In antimicrobial applications, it is believed to disrupt the cell membrane of microorganisms, leading to cell death. The compound may also interfere with the synthesis of essential fatty acids in microbial cells, inhibiting their growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    10-Undecenoic acid: The parent compound, known for its antifungal properties.

    10-Undecenoic acid, ethyl ester: Another ester derivative with similar applications.

    Methyl 10-undecenoate: A methyl ester with comparable chemical properties.

Uniqueness

10-Undecenoic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different solubility and reactivity characteristics compared to other esters. This makes it particularly useful in applications where specific solubility or reactivity is required.

Properties

CAS No.

107728-77-8

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

2-hydroxyethyl undec-10-enoate

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14/h2,14H,1,3-12H2

InChI Key

JMGKCDPBDHOOPT-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCO

Related CAS

67719-56-6

Origin of Product

United States

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